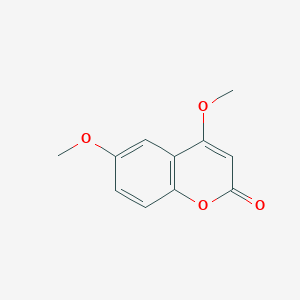

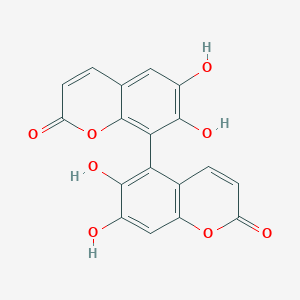

4,6-Dimethoxy-2H-1-benzopyran-2-one

Übersicht

Beschreibung

“4,6-Dimethoxy-2H-1-benzopyran-2-one” is an organic compound . It’s a type of coumarin , which are plant-derived natural products known for their diverse pharmacological properties.

Synthesis Analysis

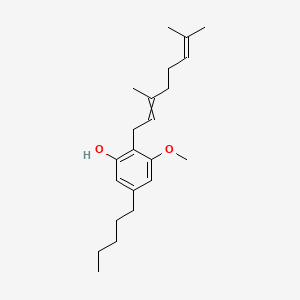

The synthesis of 2H-1-benzopyran-2-one derivatives has been achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization can be controlled by adjusting parameters including solvent, water content, and temperature .Molecular Structure Analysis

The molecular formula of “4,6-Dimethoxy-2H-1-benzopyran-2-one” is C11H10O4 . The molecular weight is 206.2 g/mol .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity in Cancer Research

This compound has been studied for its potential as a cytotoxic agent against multi-drug resistant cancer cell lines. The biological significance of benzopyran-4-ones in cancer treatment is highlighted by their ability to inhibit the proliferation of various cancer cell types .

Synthesis of Aurones

4,6-Dimethoxybenzofuran-3(2H)-one, a derivative of 4,6-Dimethoxy-2H-1-benzopyran-2-one, is used as a starting block for the synthesis of aurones by condensation with benzaldehyde derivatives. Aurones are known for their diverse pharmacological activities, including anti-inflammatory properties .

Material Science

The compound is available for scientific research at various chemical suppliers, indicating its use in material science and chemical synthesis as a precursor or an intermediate for the development of more complex molecules .

Natural Lichen Substance Synthesis

A synthetic route involving this compound has been investigated for the synthesis of natural lichen substances like crocynol, which have various applications in pharmacology and biochemistry .

Antitumor Properties

It has been associated with antitumor properties, particularly against human ovarian carcinoma cells through induction of ROS-mediated apoptosis and cytoprotective autophagy .

Organic Synthesis

The compound may be used in organic synthesis processes, such as the synthesis of epoxy derivatives via epoxidation reactions, which are valuable in creating new molecules with potential industrial applications .

Reference Standard in Analytical Chemistry

4,6-Dimethoxy-2H-1-benzopyran-2-one is used as a reference standard in analytical chemistry to ensure the accuracy and consistency of analytical methods like HPLC, NMR, and MS .

Metabolomics and Nutraceuticals

While not directly mentioned for 4,6-Dimethoxy-2H-1-benzopyran-2-one, related compounds are utilized in metabolomics studies and as nutraceuticals, suggesting potential applications in these areas as well .

Wirkmechanismus

Target of Action

The primary targets of 4,6-Dimethoxy-2H-1-benzopyran-2-one are cancer cell lines . The compound has shown significant antiproliferative activities against these cells .

Mode of Action

4,6-Dimethoxy-2H-1-benzopyran-2-one interacts with its targets by inhibiting cancer cell proliferation and inducing apoptosis . This compound has been found to be inactive towards different kinases .

Biochemical Pathways

It is known that the compound’s antiproliferative activity is linked to its ability to induce apoptosis in cancer cells .

Pharmacokinetics

It has been observed that the compound degrades completely after 2 hours of incubation with human serum . This suggests that the compound’s bioavailability may be influenced by its stability in the presence of serum proteins.

Result of Action

The result of 4,6-Dimethoxy-2H-1-benzopyran-2-one’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This compound has shown significant antiproliferative activities against all the cancer cell lines tested, while being minimally cytotoxic to normal cell lines .

Action Environment

It is known that the compound’s stability in human serum is limited , suggesting that factors affecting serum protein concentrations could potentially influence the compound’s action.

Eigenschaften

IUPAC Name |

4,6-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-13-7-3-4-9-8(5-7)10(14-2)6-11(12)15-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNKUFFTYYQFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethoxy-2H-1-benzopyran-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

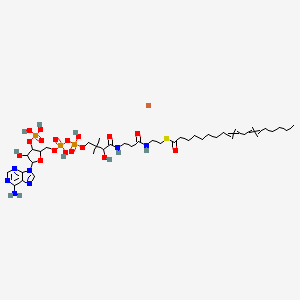

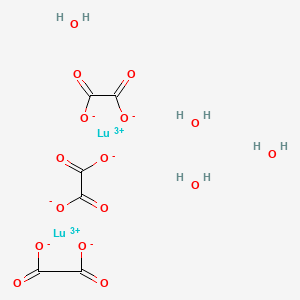

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide](/img/structure/B1515287.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1515294.png)

![tert-Butyl [(2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B1515297.png)

![3-(3-methylanilino)-1H-naphtho[2,3-h]quinoxaline-2,7,12-trione](/img/structure/B1515301.png)